Hydrogen-Bond Donor Capacity: 4-Hydroxymethyl vs. 4-Unsubstituted and 4-Hydroxy Piperidine Analogs
The target compound possesses one hydrogen-bond donor (the hydroxymethyl –OH), whereas the structurally closest commercial analog, 1-(3-cyclohexen-1-ylcarbonyl)piperidine (AI3-35765), has zero H-bond donors . The 4-hydroxy analog, 1-(cyclohex-3-ene-1-carbonyl)piperidin-4-ol (CPPO, CAS 1156148-84-3), also has one H-bond donor but lacks the methylene spacer present in the target compound, resulting in a different H-bond geometry and a lower molecular weight (209.28 vs. 223.31 g·mol⁻¹) . The target compound's TPSA of 40.54 Ų, with 2 H-acceptors and 1 H-donor, places it in a distinct physicochemical space compared to both AI3-35765 (predicted TPSA ~20.3 Ų, 0 H-donors) and CPPO (predicted TPSA ~40.5 Ų, 1 H-donor, 2 H-acceptors) .
| Evidence Dimension | Hydrogen-bond donor count and TPSA |
|---|---|
| Target Compound Data | 1 H-bond donor; TPSA = 40.54 Ų; MW = 223.31 g·mol⁻¹; LogP = 1.57 |
| Comparator Or Baseline | AI3-35765: 0 H-bond donors, TPSA ~20.3 Ų, MW = 193.28 g·mol⁻¹; CPPO: 1 H-bond donor, TPSA ~40.5 Ų, MW = 209.28 g·mol⁻¹ |
| Quantified Difference | Δ H-donors: +1 vs. AI3-35765; Δ MW: +30.03 vs. AI3-35765, +14.03 vs. CPPO; Δ LogP: target LogP 1.57 vs. AI3-35765 LogP ~2.5 (estimated) |
| Conditions | Calculated physicochemical properties from vendor specification sheets and computational predictions |
Why This Matters
The presence of a hydrogen-bond donor is critical for target engagement in fragment-based drug discovery and influences solubility and permeability profiles, making the target compound a distinct choice when a moderately polar, H-bond-capable scaffold is required.
